molecular formula C23H24F3N5O B1231841 1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone

1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone

Cat. No. B1231841
M. Wt: 443.5 g/mol
InChI Key: GCPQPOUIAUKDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

  • Synthesis and Characterization :

    • Compound 1-(4-(6-fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, synthesized using a click chemistry approach, was characterized using IR, NMR, and MS studies. The thermal stability was analyzed using TGA and DSC technique, and its structure confirmed by single crystal XRD analysis (Govindhan et al., 2017).
  • Applications in Organic Synthesis :

    • Synthesis of various compounds, such as 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole, was achieved through annulation processes, indicating the versatility of this compound in organic synthesis (Mao, Song, & Shi, 2013).
  • Molecular Interactions and Computational Analysis :

    • The interactions within the crystal structure of similar compounds have been analyzed using Hirshfeld surfaces computational method. This highlights the potential of these compounds for more in-depth structural and computational chemistry studies (Said et al., 2020).
  • Antiviral and Antimicrobial Potential :

    • Some derivatives, like the 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine derivatives, have shown antiviral activity, particularly against HSV1 and HAV-MBB (Attaby et al., 2006).
  • Potential in Drug Discovery :

    • N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which are similar in structure, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication (Che et al., 2015).

properties

Product Name

1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone

Molecular Formula

C23H24F3N5O

Molecular Weight

443.5 g/mol

IUPAC Name

1-(2-methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)benzotriazol-1-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C23H24F3N5O/c1-15-12-16-4-2-3-5-20(16)30(15)22(32)14-29-10-8-18(9-11-29)31-21-7-6-17(23(24,25)26)13-19(21)27-28-31/h2-7,13,15,18H,8-12,14H2,1H3

InChI Key

GCPQPOUIAUKDFC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CN3CCC(CC3)N4C5=C(C=C(C=C5)C(F)(F)F)N=N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone
Reactant of Route 2
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone
Reactant of Route 5
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone
Reactant of Route 6
1-(2-Methyl-2,3-dihydroindol-1-yl)-2-[4-[5-(trifluoromethyl)-1-benzotriazolyl]-1-piperidinyl]ethanone

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